molecular formula C13H8F2O2 B6341122 2-(4-FLUOROPHENYL)-6-FLUOROBENZOIC ACID CAS No. 1214340-15-4

2-(4-FLUOROPHENYL)-6-FLUOROBENZOIC ACID

Cat. No.: B6341122
CAS No.: 1214340-15-4
M. Wt: 234.20 g/mol
InChI Key: PLPKRWPWZHSYGA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-fluorobenzoic acid: is an aromatic carboxylic acid with two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-6-fluorobenzoic acid typically involves the following steps:

    Carboxylation: The carboxyl group can be introduced via a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by carbonation with carbon dioxide (CO₂).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby improving yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position if substituted with alkyl groups.

    Reduction: Reduction of the carboxyl group to an alcohol or aldehyde can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Pharmacology: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Biochemical Studies: Utilized in studies to understand the effects of fluorinated compounds on biological systems.

Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of new drugs with improved efficacy and reduced side effects.

Industry:

    Materials Science: Used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-6-fluorobenzoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems, potentially inhibiting or activating their function.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-6-chlorobenzoic acid
  • 2-(4-Bromophenyl)-6-bromobenzoic acid
  • 2-(4-Methylphenyl)-6-methylbenzoic acid

Comparison:

  • Fluorine Substitution: The presence of fluorine atoms in 2-(4-fluorophenyl)-6-fluorobenzoic acid imparts unique properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong C-F bond, making them more resistant to metabolic degradation.
  • Applications: While all these compounds can be used in similar applications, the fluorinated derivative may offer advantages in terms of potency and selectivity in pharmaceutical applications.

Properties

IUPAC Name

2-fluoro-6-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKRWPWZHSYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673352
Record name 3,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214340-15-4
Record name 3,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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